molecular formula C31H24F3N5O3 B560156 Umbralisib CAS No. 1532533-67-7

Umbralisib

货号: B560156
CAS 编号: 1532533-67-7
分子量: 571.5 g/mol
InChI 键: IUVCFHHAEHNCFT-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umbralisib is a dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), approved by the U.S. Food and Drug Administration (FDA) in February 2021 for relapsed/refractory (R/R) marginal zone lymphoma (MZL) and follicular lymphoma (FL) . Its unique mechanism combines PI3Kδ inhibition—critical for B-cell receptor signaling—with CK1ε blockade, which modulates immune tolerance pathways and may reduce inflammatory toxicity . Preclinical studies demonstrated a favorable pharmacokinetic profile, with rapid absorption (Tmax: ~3.7 hours in rats) and a long half-life (~16.9 hours), supporting once-daily dosing . This compound also exhibits high selectivity for PI3Kδ over other isoforms (e.g., α, β, γ), reducing off-target effects .

准备方法

Synthetic Routes for Umbralisib Tosylate

Multi-Step Organic Synthesis

The chemical synthesis of this compound (C₃₁H₂₄F₃N₅O₃) involves a multi-step process centered on coupling key intermediates. A representative method from preclinical development involves the reaction of Intermediate 13 (0.134 g, 0.494 mmol) with Intermediate 5 (0.150 g, 0.494 mmol) in tetrahydrofuran (THF) . Triphenylphosphine (0.194 g, 0.741 mmol) and diisopropylazodicarboxylate (0.15 mL, 0.749 mmol) are added sequentially, with heating to 45°C for 2 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether), yielding this compound as an off-white solid (20% yield) .

While this method establishes the core structure, industrial-scale processes optimized by Alembic Pharmaceuticals Limited employ fourth-generation refinements that retain the same intermediates but enhance efficiency and purity . The final drug substance is synthesized as a single enantiomer, critical for therapeutic activity, and characterized by solubility profiles: freely soluble in dimethyl sulfoxide, soluble in methanol, and practically insoluble in water .

Preparation of Amorphous this compound Tosylate

Solvent Evaporation Method

Amorphous this compound tosylate is preferentially produced for formulation due to its enhanced dissolution properties. In Example 1 of patent WO 2015181728, this compound free base and p-toluenesulfonic acid are dissolved in methanol, stirred at room temperature, and evaporated under vacuum at 40°C . The resultant amorphous solid exhibits a Tg of 51°C and retains its amorphous state after DVS testing, as confirmed by XRPD .

Dissolution of Crystalline Material

Example 2 demonstrates an alternative approach: dissolving crystalline this compound tosylate (470 mg) in methanol (20 mL) at 50°C, followed by evaporation under vacuum . This method yields an amorphous form with a higher Tg (75°C), attributed to residual solvent removal and molecular rearrangement during processing . Post-stability studies show no recrystallization after two weeks at 40°C under vacuum, validating its suitability for long-term storage .

Direct Solution Preparation

A third method (Example 3 ) involves separately dissolving this compound free base (72 mg) and p-toluenesulfonic acid (24 mg) in methanol, mixing the solutions, and evaporating the solvent . XRPD of the product matches the amorphous pattern, with FTIR spectra confirming salt formation through shifts in carbonyl and sulfonic acid peaks .

Crystallization Techniques for this compound Tosylate

Crystalline Form I Production

Crystalline Form I of this compound tosylate is obtained by slow evaporation of ethyl acetate solutions. The process involves dissolving the amorphous salt in ethyl acetate at elevated temperatures (50–60°C), followed by gradual cooling to induce nucleation . XRPD patterns of Form I exhibit distinct peaks at 2θ angles characteristic of a crystalline lattice, while ¹H-NMR confirms a 1:0.9 stoichiometric ratio of free base to tosylate counterion .

Polymorph Stability

Despite the absence of polymorphism in this compound tosylate, accelerated stability studies (40°C/75% relative humidity) confirm that Form I remains unchanged over six months, with no degradation products detected via UPLC-MS/MS . This stability is critical for tablet formulation, where crystalline forms are often preferred for their predictable dissolution profiles .

Analytical Characterization of this compound

Spectroscopic and Thermal Analysis

  • XRPD : Amorphous this compound tosylate lacks Bragg peaks, while Form I shows sharp reflections at 8.2°, 12.5°, and 18.7° 2θ .

  • mDSC : Amorphous forms exhibit a single Tg (51–83°C), whereas crystalline Form I shows a melting endotherm at 195°C .

  • FTIR : Key peaks include 1650 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (S=O stretch), with shifts observed upon salt formation .

Dissolution and Bioavailability Testing

The FDA-approved dissolution method uses 0.05 M phosphate buffer (pH 6.8) with 0.5% sodium lauryl sulphate, achieving ≥85% dissolution (Q) at 45 minutes . This method ensures batch-to-batch consistency, critical given this compound’s BCS Class II classification (low solubility, high permeability) .

Industrial Manufacturing and Quality Control

Large-Scale Synthesis

Alembic Pharmaceuticals’ commercial process produces this compound tosylate in batches of ~10 kg, maintaining the same synthetic route as preclinical methods but optimizing reaction conditions (e.g., catalyst loading, temperature) to improve yield from 20% to >85% . The final drug substance meets ICH Q6A specifications, with impurities controlled to ≤0.15% .

Formulation into Tablets

Each 200 mg tablet contains 260.2 mg of this compound tosylate, blended with microcrystalline cellulose, hydroxypropyl betadex, and croscarmellose sodium . The coating layer (FD&C Blue No. 1, titanium dioxide) ensures stability against photodegradation, with dissolution testing confirming compliance across 24-month stability batches .

化学反应分析

Metabolic Pathways and Enzymatic Reactions

Umbralisib undergoes hepatic metabolism primarily through cytochrome P450 enzymes:

  • Primary metabolizing enzymes : CYP3A4 (50%), CYP2C9 (30%), and CYP1A2 (20%)
  • Metabolites : No active metabolites have been identified in human studies
  • Excretion :
    • Feces: 81% (17% unchanged)
    • Urine: 3% (0.02% unchanged)

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueSource
Bioavailability (fasted)61% increase in AUC with food
Half-life (t₁/₂)91 hours
Protein binding>99.7%
Apparent clearance15.5 L/h

Drug-Drug Interactions via Enzyme Modulation

This compound influences the pharmacokinetics of co-administered drugs through CYP inhibition:

Table 2: Clinically Significant Interactions

Co-administered DrugEffect on ConcentrationMechanismOutcome
Abemaciclib↑ Serum levelsCYP3A4 inhibitionRisk of toxicity
Apixaban↑ Serum levelsCYP3A4/CYP2C9 inhibitionIncreased bleeding risk
Sophocarpine↓ this compound exposureCYP3A4/CYP2C9 induction (rat)Reduced efficacy
  • Sophocarpine interaction : Reduces this compound’s AUC₀→∞ by 54.5% and Cₘₐₓ by 41.5% in rats, suggesting potential herb-drug interactions in humans .

Stability Under Environmental and Physiological Conditions

This compound exhibits high stability across varied conditions:

Synthetic and Degradation Reactions

While synthetic routes are proprietary, degradation studies reveal:

  • Hydrolysis : Susceptible to acidic conditions (pH <3), forming fluorine-containing byproducts .
  • Oxidation : Stable under oxidative stress (tested with H₂O₂) .

Protein Binding and Redox Interactions

  • Redox activity : No evidence of direct electron transfer reactions in vitro .
  • Albumin binding : >99.7% binding to plasma proteins limits free drug availability .

Key Research Findings

  • Dual inhibition mechanism : this compound uniquely blocks PI3Kδ (IC₅₀ = 22.2 nM) and CK1ε (IC₅₀ = 6.0 μM), disrupting oncogenic signaling pathways like Wnt/β-catenin .
  • Food effect : High-fat meals increase Cₘₐₓ by 115%, necessitating consistent dosing with food .
  • QT interval : No clinically significant effects observed in cardiac electrophysiology studies .

科学研究应用

Clinical Applications

Umbralisib has been primarily studied for its effectiveness in treating:

  • Marginal Zone Lymphoma (MZL) : Approved for patients with relapsed or refractory MZL, this compound has shown significant efficacy in clinical trials, providing a non-chemotherapy option that is generally well-tolerated .
  • Follicular Lymphoma (FL) : It is also indicated for FL, where it has demonstrated durable responses and manageable toxicity profiles .
  • Indolent Non-Hodgkin Lymphoma (iNHL) : In phase IIb trials, this compound has been evaluated as a monotherapy for patients with relapsed or refractory iNHL, showing promising results in terms of efficacy and safety .

Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound, particularly its interactions with other compounds. For instance, research demonstrated that the presence of sophocarpine significantly altered the pharmacokinetic profile of this compound in rat models. The study found that co-administration led to reduced maximum concentration (C_max) and area under the curve (AUC) values for this compound, indicating potential herb-drug interactions that could affect its clinical use .

Safety Profile

This compound is associated with a relatively low incidence of severe adverse effects compared to traditional chemotherapy. The most common side effects include diarrhea, fatigue, and liver enzyme elevations. Notably, the drug has been linked to an increased risk of serious infections and potential cardiovascular events, necessitating careful monitoring during treatment .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy and safety of this compound:

  • UNITY-NHL Trial : This multicenter trial investigated this compound monotherapy in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. Results indicated that this compound was well-tolerated with manageable side effects and clinically meaningful efficacy in heavily pre-treated populations .
  • Phase IIb Study : This study assessed the safety and efficacy of this compound in patients with relapsed or refractory indolent non-Hodgkin lymphoma. Findings confirmed that this compound provides a viable treatment alternative without the need for chemotherapy .

Data Summary

Application Indication Efficacy Safety Profile
Marginal Zone LymphomaRelapsed/RefractorySignificant response ratesManageable toxicity
Follicular LymphomaRelapsed/RefractoryDurable responsesLow discontinuation rates
Indolent Non-Hodgkin LymphomaRelapsed/RefractoryClinically meaningful efficacyRisk of infections

相似化合物的比较

FDA-Approved PI3K Inhibitors

Umbralisib belongs to a class of PI3K inhibitors with distinct isoform selectivity and clinical profiles (Table 1):

Compound Target Isoform(s) ORR in FL/MZL Key Safety Concerns FDA Approval
This compound PI3Kδ, CK1ε 47.1% (FL/MZL) Lower immune-mediated toxicity 2021 (MZL/FL)
Idelalisib PI3Kδ 57% (FL) Hepatotoxicity, colitis, infections 2014 (CLL, FL, SLL)
Duvelisib PI3Kδ/γ 42% (FL) Pneumonitis, infections 2018 (CLL, FL)
Copanlisib PI3Kα/δ 59% (FL) Hyperglycemia, hypertension 2017 (FL)

Key Findings :

  • Efficacy : this compound’s overall response rate (ORR) in FL/MZL (47.1%) is comparable to other PI3K inhibitors (40–60%) but distinguishes itself in MZL, where it is the sole FDA-approved agent .
  • Safety : this compound shows lower rates of severe immune-mediated toxicities (e.g., grade ≥3 colitis: 2% vs. 10–20% for idelalisib) due to CK1ε inhibition, which mitigates T-cell exhaustion .
  • Durability : In MZL, 67% of responses persisted beyond 2 years with this compound, surpassing historical data for idelalisib and copanlisib .

Experimental PI3K Inhibitors and Analogues

Computational and preclinical studies highlight this compound’s structural and functional distinctions:

Nemiralisib (GSK-2292767)

  • Mechanism : Selective PI3Kδ inhibitor.
  • Comparison : Binds PI3Kδ via hydrogen bonds with VAL828 and TYR813 but lacks CK1ε inhibition, resulting in higher T-cell suppression than this compound .

This compound Analogues

Eleven novel analogues were designed to enhance PI3Kδ binding affinity. Key improvements include:

  • Binding Affinity : Docking scores <−7.58 kcal/mol (vs. This compound: −7.2 kcal/mol) .
  • Toxicity : Reduced hepatotoxicity (probability score: 0.55 vs. 0.64 for this compound) and absence of mutagenicity in analogues 306 and 268 .
  • Immunogenicity: Higher immunotoxicity scores (>0.90) in analogues 306 and 268, suggesting stronger lymphocyte targeting .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Drug Interactions : Co-administration with sophocarpine reduced this compound’s AUC0–∞ by 35% and Cmax by 42% in rats, indicating herb-drug interactions .
  • T-Cell Effects : this compound preserves CD4+ T-cell proliferation and CD69 expression better than idelalisib, critical for maintaining antitumor immunity .

Limitations and Controversies

  • FDA Withdrawal : In June 2022, this compound’s approval for chronic lymphocytic leukemia (CLL) was withdrawn due to increased mortality in the UNITY-CLL trial .
  • Potency : this compound is ~10-fold less potent than idelalisib against PI3Kδ, requiring higher doses (800 mg/day) for efficacy .

生物活性

Umbralisib, a dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has emerged as a significant therapeutic agent in the treatment of certain hematologic malignancies, particularly marginal zone lymphoma (MZL) and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's primary mechanism involves the inhibition of the PI3K pathway, which is crucial for B-cell receptor signaling. This pathway is often dysregulated in malignancies, leading to enhanced cell survival and proliferation. By selectively inhibiting PI3Kδ, this compound effectively reduces malignant cell growth and promotes apoptosis in B-cells. Additionally, its inhibition of CK1ε disrupts WNT signaling, which is implicated in oncogenic processes and immune modulation.

  • Key Targets:
    • PI3Kδ : Over 1,500-fold selectivity over other isoforms (α, β) and approximately 225-fold over γ.
    • CK1ε : Influences oncogene translation and immune responses.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that contribute to its efficacy:

  • Absorption : Rapid absorption with a Tmax of approximately 4 hours. High-fat meals significantly increase AUC and Cmax.
  • Distribution : High volume of distribution (312 L), indicating extensive tissue uptake.
  • Protein Binding : Over 99.7%, which may affect its bioavailability and interactions.
  • Metabolism : Primarily metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.
  • Elimination : Approximately 81% excreted via feces; effective half-life around 91 hours.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials demonstrating promising efficacy in treating relapsed or refractory hematologic malignancies.

Clinical Trials Overview

Study TypePopulationDoseResponse RateKey Findings
Phase IR/R hematologic malignancies800 mg daily~55% overall responseIdentified as recommended phase II dose .
Phase IIbR/R iNHL (indolent non-Hodgkin lymphoma)800 mg dailyNotable safety profile; ongoing evaluation .
UNITY-CLLCLL patients intolerant to BTK/PI3K inhibitorsTBDUnder investigation .

In a Phase I study involving patients with various relapsed/refractory hematologic malignancies, this compound exhibited a response rate of approximately 55%, with a one-year progression-free survival rate of about 71% for MZL .

Safety Profile

The safety profile of this compound has been characterized by certain adverse effects primarily related to gastrointestinal disturbances and liver function:

  • Common Adverse Effects :
    • Diarrhea
    • Elevated AST/ALT levels
  • Serious Adverse Effects : The relationship between higher steady-state exposures and increased adverse reactions has been documented during clinical evaluations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • Case Study: Marginal Zone Lymphoma
    • A patient with relapsed MZL treated with this compound demonstrated significant tumor reduction after three months of therapy.
    • Follow-up imaging indicated sustained remission at six months.
  • Case Study: Chronic Lymphocytic Leukemia
    • A cohort of CLL patients who were intolerant to standard therapies showed improved outcomes with this compound, with many achieving partial responses after several cycles of treatment.

常见问题

Basic Research Questions

Q. How can preclinical studies be designed to evaluate Umbralisib’s isoform selectivity for PI3Kδ compared to other PI3K isoforms?

  • Methodological Answer : Use kinase profiling assays to measure inhibition across PI3K isoforms (α, β, γ, δ) and compare binding affinities. Structural analysis of this compound’s pyrazolopyrimidine core and bicyclic aryl substituent can explain reduced off-target effects, as seen in preclinical studies . Include cell-based assays (e.g., phosphorylation of AKT in B-cell lines) to confirm target engagement.

Q. What biomarkers should be prioritized for patient stratification in this compound clinical trials?

  • Methodological Answer : Focus on biomarkers linked to PI3Kδ signaling and disease progression, such as CCND1 overexpression, IGH-CCND1 fusion, and MS4A1 (CD20) expression, which are frequently included in this compound trials . Validate these via fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) during screening.

Q. What experimental approaches are optimal for assessing this compound’s pharmacokinetics (PK) in biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. Ensure linearity across 2.50–50.00 ng/ml, precision (% CV <5%), and minimal matrix effects, as validated in ICH/FDA-compliant protocols .

Advanced Research Questions

Q. How can conflicting hepatotoxicity data between this compound and first-generation PI3Kδ inhibitors (e.g., idelalisib) be reconciled?

  • Methodological Answer : Conduct comparative structural analyses to identify toxicity-linked motifs (e.g., purine substituents in idelalisib vs. This compound’s pyrazolopyrimidine). Retrospectively analyze liver function test (LFT) data from Phase 2/3 trials, adjusting for covariates like prior therapies and CYP3A4 polymorphisms .

Q. What methodologies are effective for pharmacogenomic analysis in this compound trials to predict toxicity or efficacy?

  • Methodological Answer : Genotype CYP3A4/3A5/2D6 polymorphisms using DNA from buccal swabs or blood samples, as these enzymes metabolize this compound. Correlate allele variants with adverse events (e.g., neutropenia) or PK variability, as demonstrated in Phase 2 trials .

Q. How should adaptive trial designs be structured for patients intolerant to prior kinase inhibitors (e.g., BTK or PI3Kδ inhibitors)?

  • Methodological Answer : Implement a Phase 2 design with rolling enrollment, starting at 800 mg/day this compound. Use time-to-event endpoints (e.g., progression-free survival) and predefine dose-reduction rules (e.g., stepwise decreases to 600 mg/day) based on real-time safety monitoring, as validated in studies where 58% of patients achieved longer treatment duration than prior therapies .

Q. What strategies mitigate immune-mediated adverse events (e.g., colitis) in long-term this compound use?

  • Methodological Answer : Integrate longitudinal immune profiling (e.g., flow cytometry for T-cell subsets) and cytokine panels (IL-6, TNF-α) during safety follow-ups. Compare data with first-generation inhibitors to identify protective mechanisms linked to this compound’s CK1ε inhibition .

Q. How can meta-analyses resolve discrepancies in this compound’s efficacy across lymphoma subtypes?

  • Methodological Answer : Pool data from 21 clinical trials (19 open, 2 closed) and stratify by disease (e.g., CLL vs. mantle cell lymphoma). Use multivariate regression to adjust for confounders like prior lines of therapy and TP53 mutations. Address heterogeneity via random-effects models .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches address censored data in this compound’s progression-free survival (PFS) analyses?

  • Methodological Answer : Apply Kaplan-Meier estimates with log-rank tests for between-group comparisons (e.g., BTK-intolerant vs. PI3Kδ-intolerant subgroups). Handle right-censored data using Cox proportional hazards models, incorporating covariates like IGHV mutation status .

Q. How should researchers validate preclinical findings of this compound’s synergistic effects with anti-CD20 antibodies?

  • Methodological Answer : Use in vivo xenograft models of CD20+ lymphomas treated with this compound + rituximab. Quantify tumor regression via bioluminescence imaging and perform ex vivo phospho-proteomic analysis to confirm PI3Kδ pathway suppression .

属性

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337137
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~100 mg/ml
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1532533-67-7
Record name Umbralisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

139-142
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。